molecular formula C13H14FN3O3 B2596208 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole CAS No. 1260379-21-2

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole

Cat. No. B2596208
M. Wt: 279.271
InChI Key: SZCQTWVONBEZOK-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole, also known by its chemical name BLU-667 or Pralsetinib , is a potent and selective inhibitor of the RET (c-RET) kinase. It exhibits remarkable activity against wild-type RET (c-RET) with an IC50 value of 0.4 nM . Additionally, it effectively inhibits several common RET (c-RET) oncogenic mutations with similar potency .


Molecular Structure Analysis

BLU-667’s molecular formula is C27H32FN9O2 , with a molecular weight of 533.6 g/mol . Its chemical structure comprises a pyrazole core substituted with an ethyl group, a fluoronitrophenyl moiety, and a methoxy group. The stereochemistry is crucial, as it exists in both cis and trans forms .


Chemical Reactions Analysis

BLU-667 interacts with the ATP-binding site of RET (c-RET) kinase, preventing phosphorylation and downstream signaling. It selectively targets RET, sparing other kinases. In cancer cells harboring RET mutations, BLU-667 specifically inhibits RET signaling, leading to reduced cell proliferation .


Physical And Chemical Properties Analysis

  • pKa : Predicted pKa value is 14.33 .

Safety And Hazards

  • Precautions : Handle with care. Avoid inhalation, skin contact, and eye exposure. Use appropriate protective measures .

properties

IUPAC Name

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3/c1-3-16-7-10(9(2)15-16)8-20-13-5-4-11(17(18)19)6-12(13)14/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQTWVONBEZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole

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